Nek2 Kinase Inhibitory Activity: 2-Isopropyl-3-amine Exhibits Micromolar Potency Distinct from Highly Optimized Leads
In a recombinant human Nek2 enzyme assay (biotinylated-STK-3 substrate), the 2-isopropylimidazo[1,2-a]pyridin-3-amine core demonstrates an IC50 of 2,170 nM (2.17 µM) [1]. This stands in marked contrast to the structurally optimized lead MBM-55, which bears an elaborated C2 aryl group and achieves an IC50 of 1 nM [2]. Furthermore, a closely related analog bearing a substituted phenyl ring at C2 (CHEMBL4102006) recorded an IC50 of 19,300 nM (19.3 µM), underscoring the sensitivity of Nek2 potency to C2 substitution and the specific value of the 2-isopropyl-3-amine motif as a balanced, intermediate-potency starting point for inhibitor design.
| Evidence Dimension | Nek2 kinase inhibition (IC50, nM) |
|---|---|
| Target Compound Data | 2,170 nM (2.17 µM) |
| Comparator Or Baseline | MBM-55 (1 nM); CHEMBL4102006 (19,300 nM) |
| Quantified Difference | ~2,000-fold less potent than MBM-55; ~9-fold more potent than CHEMBL4102006 |
| Conditions | Recombinant human N-terminal His6-tagged full-length Nek2, baculovirus-infected Sf21 cells, biotinylated-STK-3 substrate |
Why This Matters
This intermediate potency window ensures the compound is active enough for target engagement studies yet clean enough to serve as a negative-control scaffold in counterscreens, a role unattainable by either sub-nanomolar leads or virtually inactive analogs.
- [1] BindingDB Entry BDBM50235006 (CHEMBL4064022). IC50: 2.17E+3 nM for human Nek2. Data curated by ChEMBL from East China Normal University. Accessed 10 May 2026. View Source
- [2] Xi, J.-B.; Fang, Y.-F.; Frett, B.; Zhu, M.-L.; Zhu, T.; Kong, Y.-N.; Guan, F.-J.; Zhao, Y.; Zhang, X.-W.; Li, H.-Y.; Ma, M.-L.; Hu, W. Structure-Based Design and Synthesis of Imidazo[1,2-a]pyridine Derivatives as Novel and Potent Nek2 Inhibitors with in Vitro and in Vivo Antitumor Activities. Eur. J. Med. Chem. 2019, 126, 124–139. View Source
